The Pharmacophore of Bestatin: A Technical Guide to (2S, 3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA)
The Pharmacophore of Bestatin: A Technical Guide to (2S, 3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA)
Introduction: The Transition State Mimic
3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as the structural anchor for a class of potent metalloprotease inhibitors. Most notably, the (2S, 3R) stereoisomer is the N-terminal moiety of Bestatin (Ubenimex) , a dipeptide analog originally isolated from Streptomyces olivoreticuli.[1]
For researchers in medicinal chemistry, AHPA is not merely a building block; it is a transition state isostere . Its specific arrangement of the
Beyond Bestatin, the AHPA scaffold (often referred to as AHPBA in antiviral research) appears in HIV protease inhibitors , where the hydroxyl group targets the catalytic aspartic acid residues rather than a metal ion, demonstrating the versatility of this pharmacophore.
Chemical Structure & Stereochemistry
The biological activity of AHPA is strictly governed by its stereochemistry. The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers.
-
Bioactive Configuration: (2S, 3R) . This specific configuration is required for optimal inhibition of Aminopeptidase B and Leucine Aminopeptidase.
-
Structural Motif:
-hydroxy- -amino acid (Norstatine analog). -
Side Chain: The C4-phenyl group occupies the hydrophobic S1 pocket of the target enzyme.
Visualization: Stereochemical Configuration
The following diagram illustrates the (2S, 3R) configuration and its relationship to the standard peptide bond it mimics.
Caption: Structural relationship between L-Phenylalanine, AHPA, and the enzymatic transition state.[2]
Physicochemical Properties[3][4][5][6]
Understanding the physicochemical profile is essential for formulation and assay development. AHPA is zwitterionic at physiological pH.
| Property | Value / Description | Relevance |
| IUPAC Name | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | Standard nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 195.22 g/mol | Mass spectrometry identification |
| Solubility | Soluble in water (low pH), Methanol, DMSO | Assay buffer compatibility |
| pKa (Carboxyl) | ~2.5 (Estimated) | Deprotonated at physiological pH |
| pKa (Amine) | ~9.2 (Estimated) | Protonated ( |
| Isoelectric Point | ~5.8 | Net neutral charge point |
| Stability | Stable in solid state; Hygroscopic | Storage at -20°C recommended |
Mechanism of Action: The Zinc Trap
The potency of AHPA derivatives stems from their ability to act as bidentate ligands . In metalloproteases like Leucine Aminopeptidase (LAP), the catalytic mechanism involves a Zinc ion (
Binding Dynamics
-
Chelation: The C2-hydroxyl oxygen and the C3-amino nitrogen of AHPA coordinate directly with the active site Zinc ion.
-
Displacement: This coordination displaces the catalytic water molecule.
-
Stabilization: The geometry mimics the
hybridized transition state of the substrate, but without a scissile bond, the enzyme acts on a "dead-end" substrate.
Pathway Visualization
Caption: Bidentate chelation mechanism of AHPA inhibiting a Zinc-metalloprotease.
Synthesis Protocol: Stereoselective Route
Objective: Synthesis of (2S, 3R)-AHPA from L-Phenylalanine. Rationale: This route utilizes the "Chiral Pool" strategy. Starting with L-Phenylalanine fixes the stereochemistry at C3 (the amino position), while the C2 stereochemistry (hydroxyl) is established via diastereoselective reduction.
Reagents & Materials
-
Starting Material: N-Boc-L-Phenylalanine
-
Reagents: Isobutyl chloroformate, N,O-Dimethylhydroxylamine (Weinreb amine), LiAlH4, NaCN (or TMSCN), HCl.
-
Solvents: THF, Dichloromethane, Methanol.
Step-by-Step Methodology
Step 1: Formation of the Weinreb Amide
-
Dissolve N-Boc-L-Phenylalanine (1.0 eq) in anhydrous THF under nitrogen.
-
Cool to -15°C. Add N-Methylmorpholine (1.1 eq) followed by Isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and additional N-Methylmorpholine (1.2 eq).
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with water, extract with EtOAc, wash with 1N HCl and brine. Dry over
. -
Result:N-Boc-L-Phenylalanine Weinreb Amide .
Step 2: Reduction to Boc-L-Phenylalaninal (Aldehyde)
-
Dissolve the Weinreb amide in anhydrous THF. Cool to 0°C.
-
Add LiAlH4 (1.5 eq) dropwise (or DIBAL-H at -78°C for milder conditions).
-
Monitor by TLC until amide is consumed (~30 min).
-
Critical Step: Quench carefully with
solution to prevent over-reduction to the alcohol. -
Extract with ether.[3] Note: The aldehyde is prone to racemization; proceed immediately to Step 3.
Step 3: Cyanohydrin Formation (Establishing C2 Chirality)
-
Dissolve the aldehyde in a biphasic mixture of Ethyl Acetate and Water.
-
Add NaCN (3.0 eq) (Caution: Toxic).
-
Add Sodium Bisulfite (1.5 eq) to generate the cyanohydrin.
-
Stir vigorously. This step typically yields a mixture of diastereomers (syn/anti). The (2S, 3R) anti-isomer is often favored or separable.
-
Alternative: Use TMSCN with a chiral catalyst for higher diastereoselectivity.
Step 4: Hydrolysis to AHPA
-
Reflux the cyanohydrin intermediate in 6N HCl for 12 hours.
-
This simultaneously hydrolyzes the nitrile to the carboxylic acid and removes the Boc protecting group.
-
Purification: The crude product is a mixture of diastereomers.
-
Dissolve in water and apply to a Dowex 50W (H+ form) ion-exchange column.
-
Elute with 1N
. -
Recrystallize from water/ethanol to isolate the pure (2S, 3R) isomer.
-
Analytical Characterization (Quality Control)
To validate the synthesis of the correct isomer, compare analytical data against established standards.
-
1H NMR (D2O/DCl, 400 MHz):
- 7.20-7.40 (m, 5H, Phenyl).
- 4.25 (d, 1H, J=3.5 Hz, C2-H). Note: The coupling constant J=3.5 Hz is characteristic of the anti (2S, 3R) configuration.
- 3.85 (m, 1H, C3-H).
- 3.05 (dd, 1H, Benzylic).
- 2.80 (dd, 1H, Benzylic).
-
Mass Spectrometry (ESI+):
- .
References
-
Umezawa, H., et al. (1976).[1][4] "Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes."[1][4] The Journal of Antibiotics, 29(1), 97-99.[1]
-
Suda, H., et al. (1976).[1] "The structure of bestatin."[1][5][4] The Journal of Antibiotics, 29(1), 100-101.
-
Rich, D. H., et al. (1984). "Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes." Journal of Medicinal Chemistry, 27(4), 417-422.[4]
-
Scornik, O. A., & Botbol, V. (2001). "Bestatin as an experimental tool in mammals." Current Drug Metabolism, 2(1), 67-85.
-
Nishizawa, R., et al. (1977). "Synthesis and structure-activity relationships of bestatin analogues." Journal of Medicinal Chemistry, 20(4), 510-515.
Sources
- 1. apexbt.com [apexbt.com]
- 2. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
